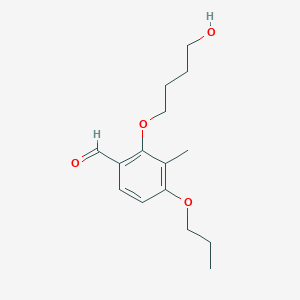![molecular formula C19H11NO3 B14225291 12-Acetylbenzo[b]acridine-6,11-dione CAS No. 830928-15-9](/img/structure/B14225291.png)
12-Acetylbenzo[b]acridine-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Acetylbenzo[b]acridine-6,11-dione: is a chemical compound with the molecular formula C₁₉H₁₁NO₃ . It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Acetylbenzo[b]acridine-6,11-dione typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method has been shown to produce the compound with good yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions: 12-Acetylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
科学的研究の応用
12-Acetylbenzo[b]acridine-6,11-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 12-Acetylbenzo[b]acridine-6,11-dione involves its interaction with biological macromolecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
- 12-Methylbenzo[b]acridine-6,11-dione
- **12-Propanoylbenzo
特性
CAS番号 |
830928-15-9 |
|---|---|
分子式 |
C19H11NO3 |
分子量 |
301.3 g/mol |
IUPAC名 |
12-acetylbenzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C19H11NO3/c1-10(21)15-13-8-4-5-9-14(13)20-17-16(15)18(22)11-6-2-3-7-12(11)19(17)23/h2-9H,1H3 |
InChIキー |
ODFBYZYXROTGQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
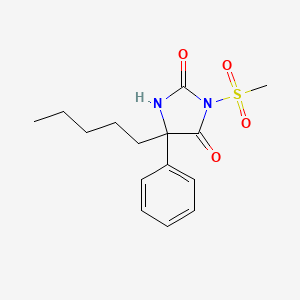
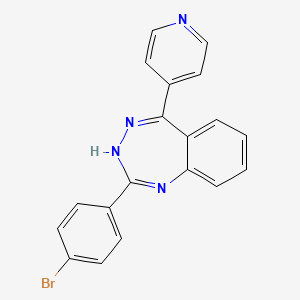
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
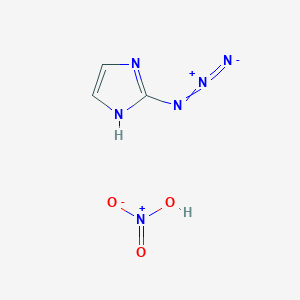
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
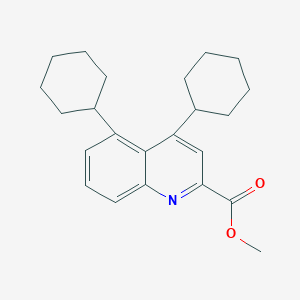
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

